Einecs 221-651-9

Catalog No.
S13157389
CAS No.
3178-20-9
M.F
C3H9NO4
M. Wt
123.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Einecs 221-651-9

CAS Number

3178-20-9

Product Name

Einecs 221-651-9

IUPAC Name

2-aminoethanol;carbonic acid

Molecular Formula

C3H9NO4

Molecular Weight

123.11 g/mol

InChI

InChI=1S/C2H7NO.CH2O3/c3-1-2-4;2-1(3)4/h4H,1-3H2;(H2,2,3,4)

InChI Key

XTHLNJJMYLLKPD-UHFFFAOYSA-N

Canonical SMILES

C(CO)N.C(=O)(O)O

The compound identified by the European Inventory of Existing Commercial Chemical Substances number 221-651-9 is known as 1-Dicyclohexylphosphino-1′-{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene. This compound features a complex structure that includes a ferrocene moiety, which is a well-known organometallic compound consisting of a sandwich-like arrangement of iron and cyclopentadienyl anions. The molecular formula for this compound is C42H53Fe2NP2C_{42}H_{53}Fe_2NP_2, and it has a molecular weight of approximately 745.51 g/mol. The compound typically appears as an orange powder and is utilized in various chemical applications due to its unique properties and reactivity.

Typical for phosphine derivatives and ferrocene compounds. These reactions may include:

  • Phosphine oxidation: The phosphine group can be oxidized to phosphine oxides, which are generally more stable.
  • Coordination chemistry: The ferrocene moiety can form coordination complexes with transition metals, enhancing its utility in catalysis.
  • Substitution reactions: The presence of the dicyclohexylphosphino group allows for nucleophilic substitution reactions, where it can act as a ligand in various catalytic processes.

The synthesis of 1-Dicyclohexylphosphino-1′-{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene typically involves multi-step organic synthesis techniques. Common methods may include:

  • Formation of the ferrocene moiety: This can be achieved through the reaction of cyclopentadiene with iron salts.
  • Phosphination: Introducing the phosphine groups via nucleophilic substitution reactions on suitable precursors.
  • Chiral resolution: If chirality is required, asymmetric synthesis methods or resolution techniques may be employed.

These steps require careful control of reaction conditions to ensure high yields and purity of the final product.

The compound has several applications in various fields:

  • Catalysis: Due to its ability to act as a ligand, it is used in catalytic processes involving transition metals.
  • Material science: Its unique electronic properties make it suitable for applications in organic electronics and sensors.
  • Medicinal chemistry: Potential use in drug development due to its biological activity.

Interaction studies involving 1-Dicyclohexylphosphino-1′-{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene focus on its behavior in complexation with metals and other ligands, as well as its reactivity with biological targets. These studies are crucial for understanding how this compound can be utilized effectively in catalysis and therapeutic applications.

Similar compounds include various phosphine derivatives and ferrocene-based ligands. Here are some notable examples:

Compound NameMolecular FormulaUnique Features
TriphenylphosphineC18H15PC_{18}H_{15}PWidely used as a ligand in organometallic chemistry
FerrocenylmethylphosphineC12H15FePC_{12}H_{15}FePCombines phosphine reactivity with ferrocene stability
DicyclohexylphosphineC12H23PC_{12}H_{23P}Known for its steric bulk and strong nucleophilicity

Uniqueness

The uniqueness of 1-Dicyclohexylphosphino-1′-{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene lies in its dual functionality as both a phosphine ligand and an organometallic component, enabling diverse applications in catalysis and materials science that are not found in simpler phosphines or ferrocene derivatives.

This comprehensive overview provides insights into the chemical characteristics, synthesis methods, applications, and interactions of 1-Dicyclohexylphosphino-1′-{(S)-{(SP)-2-[(R)-1-(dimethylamino)ethyl]ferrocenyl}phenylphosphino}ferrocene, highlighting its significance within the realm of organometallic chemistry.

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

123.05315777 g/mol

Monoisotopic Mass

123.05315777 g/mol

Heavy Atom Count

8

Related CAS

21829-52-7

Dates

Modify: 2024-08-10

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